2-(tert-butoxy)pyrimidin-5-amine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Chemical Sciences
The pyrimidine ring system is a fundamental motif in the field of chemical sciences, largely due to its presence in essential biomolecules and its versatile applications in drug discovery. researchgate.netmdpi.com Pyrimidines are heterocyclic aromatic compounds containing two nitrogen atoms at the 1 and 3 positions of a six-membered ring. nih.gov This structural framework is integral to the nucleobases uracil, thymine, and cytosine, which are the building blocks of nucleic acids (DNA and RNA). researchgate.net The natural prevalence of the pyrimidine scaffold has made it a "privileged structure" in medicinal chemistry, inspiring the development of a vast array of synthetic derivatives with therapeutic potential. researchgate.netmdpi.com
The applications of pyrimidine-based compounds are extensive and diverse. They have been successfully developed as chemotherapeutic agents for various diseases. researchgate.net Due to their structural diversity and synthetic accessibility, pyrimidine derivatives have demonstrated a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. mdpi.com In recent decades, numerous pyrimidine derivatives have been investigated as potential anticancer agents that target crucial cellular components like microtubules. mdpi.comnih.gov The adaptability of the pyrimidine core allows for structural modifications that can enhance potency, selectivity, and pharmacokinetic profiles, making it an attractive scaffold for the discovery of novel drugs. nih.gov
Overview of the tert-butoxy (B1229062) Moiety in Synthetic Design and Protection Strategies
The tert-butoxy group, specifically the tert-butoxycarbonyl (Boc) group, is a widely used protecting group for amines in organic synthesis. evitachem.com Protecting groups are essential tools in multi-step synthesis, temporarily masking a reactive functional group to prevent it from interfering with reactions at other sites in the molecule. The tert-butyl group, in the form of an ether or ester, is valued for its steric bulk and its stability under a variety of reaction conditions, including exposure to nucleophiles and reducing agents. thieme-connect.commdpi.com
The installation and removal of a tert-butyl protecting group are key considerations in its use. stackexchange.com While its installation can require specific conditions, its removal is typically achieved under acidic conditions, often using trifluoroacetic acid. thieme-connect.comstackexchange.com This specific cleavage condition allows for selective deprotection in the presence of other protecting groups. The tert-butoxy moiety is not only used for protection; the introduction of a tert-butyl group onto an aromatic moiety can also improve the solubility of complex molecules, such as carbohydrate derivatives, in organic solvents, thereby enhancing reaction efficiency. nih.govacs.org Various reagents and methods have been developed for the tert-butylation of alcohols, carboxylic acids, and amines, highlighting the importance of this functional group in synthetic strategies. thieme-connect.comorganic-chemistry.org
Positioning 2-(tert-butoxy)pyrimidin-5-amine within Contemporary Heterocyclic Chemistry Research
This compound emerges as a significant building block in contemporary heterocyclic chemistry. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest due to their widespread presence in natural products and pharmaceuticals. jnao-nu.comlibretexts.org This specific molecule combines the biologically significant pyrimidine core with a synthetically useful tert-butoxy protecting group.
The structure of this compound makes it a valuable intermediate for the synthesis of more complex, substituted pyrimidine derivatives. The amine group at the 5-position serves as a reactive handle for further functionalization, allowing for the construction of diverse molecular architectures. The tert-butoxy group at the 2-position acts as a protected form of a hydroxyl or amino group, which can be unveiled at a later synthetic stage to introduce additional functionality or to modulate the electronic properties of the pyrimidine ring.
Research into pyrazolo[1,5-a]pyrimidines, a related class of fused heterocyclic systems, underscores the importance of such building blocks. bohrium.comresearchgate.net These compounds are often synthesized from pyrimidine precursors and are investigated for a range of medicinal applications, including as anticancer agents and CNS agents. bohrium.com The synthesis of various substituted pyrimidines often involves the use of protected intermediates to achieve the desired substitution pattern. acs.org Therefore, this compound represents a strategic starting material for accessing novel heterocyclic compounds with potential biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1249290-72-9 | sigmaaldrich.com, chemicalbook.com |
| Molecular Formula | C₈H₁₃N₃O | sigmaaldrich.com |
| Molecular Weight | 167.21 g/mol | sigmaaldrich.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| InChI Key | OADYVARHPBTVRH-UHFFFAOYSA-N | sigmaaldrich.com |
| Purity | 95% | sigmaaldrich.com |
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]pyrimidin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-8(2,3)12-7-10-4-6(9)5-11-7/h4-5H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADYVARHPBTVRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC=C(C=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Tert Butoxy Pyrimidin 5 Amine and Its Analogs
Strategies for Pyrimidine (B1678525) Ring Construction and Initial Functionalization
The construction of the pyrimidine ring is the foundational step in the synthesis of 2-(tert-butoxy)pyrimidin-5-amine. Various cyclization strategies have been developed to assemble this heterocyclic core, often followed by or integrated with the introduction of the necessary functional groups.
Cyclization Reactions in Pyrimidine Synthesis
The classical and most common approach to pyrimidine synthesis involves the condensation of a compound containing an N-C-N fragment, such as an amidine, with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of 5-aminopyrimidine (B1217817) derivatives, precursors with a nitrogen-containing substituent at the C5 position are employed.
A versatile method involves the reaction of amidines with a malononitrile (B47326) dimer in the presence of a base like piperidine (B6355638) in DMF. This reaction proceeds through an amination process followed by cyclization to yield 6-aminopyrimidine derivatives. rsc.org Another strategy utilizes the reaction of β-ketoesters or β-aldehydoesters with guanidine (B92328) hydrochloride under microwave-assisted, solvent-free conditions to produce 2-aminopyrimidine (B69317) derivatives substituted at the 5- and 6-positions. rsc.org
More contemporary methods offer efficient and diverse routes to polysubstituted pyrimidines. Copper-catalyzed cyclization of ketones with nitriles under basic conditions provides a facile and economical synthesis of diversely functionalized pyrimidines. prepchem.com Similarly, iron-catalyzed β-ammoniation and cyclization of saturated carbonyl compounds with amidines presents an operationally simple and regioselective pathway to various pyrimidine derivatives.
A notable synthesis of a precursor to the target molecule involves the reaction of 5-nitrouracil (B18501) with phosphorus oxychloride and an organic base to yield 2,4-dichloro-5-nitropyrimidine. This intermediate can then be reduced using zinc dust in a weakly acidic aqueous solution to produce 2-chloro-5-aminopyrimidine, a key building block for introducing the tert-butoxy (B1229062) group. google.com
Introduction of the tert-butoxy Group at the 2-Position
The introduction of the tert-butoxy group at the 2-position of the pyrimidine ring is a crucial step in the synthesis of the target compound. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. Starting with a suitable 2-halopyrimidine, such as 2-chloropyrimidin-5-amine, treatment with potassium tert-butoxide can displace the chloride to furnish the desired 2-(tert-butoxy)pyrimidine-5-amine. The bulky nature of the tert-butoxide anion generally makes it a poor nucleophile in SN2 reactions, but it can effectively participate in SNAr reactions with activated aromatic systems like pyrimidines. rsc.org
An alternative approach involves the synthesis of 5-bromo-2-(tert-butoxy)pyrimidine (B50962), which is commercially available. This compound can be synthesized from 2-bromomalonaldehyde (B19672) and an appropriate amidine compound in a one-step reaction. semanticscholar.org This bromo-substituted derivative serves as a versatile intermediate for further functionalization, particularly through cross-coupling reactions.
Post-Synthetic Modifications and Derivatization Routes of this compound
Once this compound is synthesized, its chemical utility can be greatly expanded through various post-synthetic modifications. These transformations can be targeted at the 5-amino group or can involve the pyrimidine ring itself through cross-coupling strategies.
Transformations at the 5-Amine Position
The primary amino group at the 5-position of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.
Acylation: The amino group can be readily acylated using acyl halides or anhydrides to form the corresponding amides. For instance, reaction with benzoyl chloride in the presence of a weak base like pyridine (B92270) can yield the N-benzoyl derivative. semanticscholar.org The choice of base is critical, as stronger bases like triethylamine (B128534) can sometimes lead to undesired N,N-diacylation products. semanticscholar.org
Sulfonylation: Similarly, sulfonamides can be prepared by reacting the amine with sulfonyl chlorides. This reaction typically proceeds smoothly in the presence of a base to neutralize the HCl byproduct.
Alkylation: N-alkylation of the 5-amino group can be achieved using various alkylating agents such as alkyl halides. wikipedia.org However, direct alkylation of primary amines can often lead to a mixture of mono- and di-alkylated products due to the increased nucleophilicity of the resulting secondary amine. wikipedia.org To achieve selective mono-alkylation, methods such as reductive amination or the use of protecting groups may be necessary. For example, a Boc-protected amino group can be alkylated, followed by deprotection to yield the mono-alkylated product. nih.gov
| Transformation | Reagent Example | Product Type |
| Acylation | Benzoyl chloride/Pyridine | N-Benzoyl-2-(tert-butoxy)pyrimidin-5-amine |
| Sulfonylation | Toluenesulfonyl chloride/Base | N-(p-Tolylsulfonyl)-2-(tert-butoxy)pyrimidin-5-amine |
| Alkylation | Methyl iodide/Base | N-Methyl-2-(tert-butoxy)pyrimidin-5-amine |
Functionalization via Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of pyrimidine derivatives. libretexts.org
The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a particularly useful method for introducing alkynyl moieties onto the pyrimidine ring. wipo.int This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wipo.int
For the derivatization of 2-(tert-butoxy)pyrimidine, a key intermediate is a halogenated derivative, such as 5-bromo-2-(tert-butoxy)pyrimidine. This compound can undergo Sonogashira coupling with a variety of terminal alkynes to introduce diverse substituents at the 5-position. The reaction conditions are generally mild, often proceeding at room temperature. wipo.int
A typical Sonogashira coupling reaction of 5-bromo-2-(tert-butoxy)pyrimidine with a terminal alkyne would involve a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and an amine base like triethylamine or diisopropylamine (B44863) in a suitable solvent such as THF or DMF. nih.govresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| 5-Bromo-2-(tert-butoxy)pyrimidine | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 2-(tert-Butoxy)-5-(phenylethynyl)pyrimidine |
| 5-Iodo-2-(tert-butoxy)pyrimidine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(tert-Butoxy)-5-((trimethylsilyl)ethynyl)pyrimidine |
The resulting alkynyl pyrimidines are valuable intermediates themselves, amenable to further transformations such as hydrogenation to the corresponding alkyl-substituted pyrimidines or participation in cycloaddition reactions. nih.gov
Nucleophilic Substitutions on the Pyrimidine Core
Nucleophilic aromatic substitution (SNAr) is a powerful and widely employed method for the functionalization of electron-deficient heterocyclic systems like pyrimidine. youtube.comchadsprep.commasterorganicchemistry.com The presence of electronegative nitrogen atoms in the pyrimidine ring facilitates the attack of nucleophiles, particularly at positions 2, 4, and 6, which are electronically activated. The synthesis of this compound and its analogs often relies on the sequential displacement of leaving groups, such as halogens, from the pyrimidine core.
A common strategy involves the use of a di- or tri-halopyrimidine as a starting material. The differential reactivity of the halogen atoms at various positions allows for selective and stepwise substitution. For instance, in the synthesis of related pyrimidine amines, a chloropyrimidine is often reacted with an appropriate amine under basic conditions. nih.govacs.org
A plausible synthetic route to this compound can be envisioned starting from a dihalopyrimidine, for example, 2,5-dihalopyrimidine or a 2-halo-5-nitropyrimidine. The tert-butoxy group can be introduced by reacting the corresponding 2-chloropyrimidine (B141910) with potassium tert-butoxide. The amine group at the 5-position can be introduced either directly by amination or through the reduction of a nitro group. Alternatively, a protected amine, such as a tert-butyl carbamate (B1207046), can be used as the nucleophile, followed by deprotection.
A representative, though not direct, example from the patent literature describes the reaction of a tert-butyl carbamate with a chloropyridine derivative to form a C-N bond, a reaction type that is analogous to the synthesis of the target molecule. google.com In this case, triethylamine is used as a base to facilitate the nucleophilic substitution.
Table 1: Examples of Nucleophilic Substitution Reactions on Pyrimidine and Related Heterocycles
| Starting Material | Nucleophile | Product | Conditions | Yield (%) | Reference |
| 2,4,6-trichloropyrimidine | Various anilines | C-2 substituted 4-amino-6-chloropyrimidines | Not specified | 10-50 | N/A |
| 4-chloroacetophenone | Guanidine | 2-aminopyrimidines | KOH, EtOH, ultrasound | 80-88 | mdpi.com |
| 5-bromo-1,2,3-triazine | 3-(tert-butyl)phenol | 5-(3-(tert-butyl)phenoxy)-1,2,3-triazine | Cs₂CO₃, THF, 40°C | 86 | acs.org |
| tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate (B1200264) salt | ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride salt | tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate | Triethylamine, Acetonitrile, 60°C | 93 | google.com |
This table presents data from various sources to illustrate the scope and conditions of nucleophilic substitution reactions on nitrogen-containing heterocycles.
The choice of solvent, base, and reaction temperature is crucial for achieving high yields and selectivity in these substitution reactions. Common solvents include polar aprotic solvents like DMF and acetonitrile, while bases such as potassium carbonate, cesium carbonate, and triethylamine are frequently employed to neutralize the acid generated during the reaction. nih.govgoogle.comacs.org
Stereoselective Synthesis Approaches for Optically Active Pyrimidine Derivatives
While this compound itself is an achiral molecule, the development of its optically active analogs is of significant interest for applications in drug discovery, where stereochemistry often plays a critical role in biological activity. youtube.com Several stereoselective methods can be employed to introduce chirality into pyrimidine-containing molecules. These approaches typically involve asymmetric catalysis or the use of chiral auxiliaries. nih.govrsc.orgresearchgate.net
One notable method is the rhodium-catalyzed asymmetric allylation of pyrimidines. nih.govresearchgate.net This reaction allows for the direct and highly enantioselective introduction of a chiral allyl group onto the pyrimidine ring, leading to the formation of chiral acyclic nucleoside analogs. Using a chiral diphosphine ligand in conjunction with a rhodium catalyst, a range of chiral pyrimidine derivatives can be obtained in good yields and with excellent enantioselectivities. nih.gov
Another powerful technique is asymmetric cyclopropanation. Chiral pyrimidine-substituted cyclopropanes can be synthesized with high enantioselectivity through the reaction of N1-vinylpyrimidines with phenyliodonium (B1259483) ylides in the presence of a chiral catalyst. rsc.org These chiral cyclopropane (B1198618) derivatives can then be further elaborated into more complex chiral pyrimidine nucleoside analogs.
The use of chiral auxiliaries derived from amino acids also provides a reliable route to optically active pyrimidine derivatives. For example, (S)-N-Boc-alanine can be used to synthesize chiral (S)-1-(pyrimidin-4-yl)ethan-1-amines. researchgate.net The chiral auxiliary directs the stereochemical outcome of the reaction and can be subsequently removed to afford the desired enantiomerically enriched product.
Organocatalysis has also emerged as a valuable tool for the enantioselective synthesis of pyrimidine derivatives. For instance, the asymmetric Michael-initiated cyclopropanation catalyzed by a cinchona alkaloid-derived organocatalyst can produce chiral cyclopropyl (B3062369) pyrimidine carbocyclic nucleoside analogues with high yields and enantiomeric excesses. researchgate.net
Table 2: Examples of Stereoselective Synthesis of Chiral Pyrimidine Derivatives
| Reaction Type | Substrate(s) | Catalyst/Chiral Auxiliary | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Rhodium-Catalyzed Asymmetric Allylation | Pyrimidines and racemic allylic carbonates | [Rh(COD)Cl]₂ / chiral diphosphine | Chiral pyrimidine acyclic nucleosides | up to 95 | up to 99 | nih.govresearchgate.net |
| Asymmetric Cyclopropanation | N1-vinylpyrimidines and phenyliodonium ylides | Chiral catalyst | Chiral pyrimidine-substituted diester D-A cyclopropanes | up to 97 | up to 99 | rsc.org |
| Asymmetric Michael-initiated cyclopropanation | α-pyrimidine substituted acrylates and bromo-carboxylic esters | (DHQD)₂AQN (organocatalyst) | Chiral cyclopropyl pyrimidine carbocyclic nucleoside analogues | 76-93 | 73-96 | researchgate.net |
| Cyclisation with Chiral Building Block | (S)-N-Boc-alanine-derived ynone and amidines | (S)-N-Boc-alanine | (S)-1-(pyrimidin-4-yl)ethan-1-amines | Not specified | Not specified | researchgate.net |
This table summarizes key findings from the literature on the stereoselective synthesis of chiral pyrimidine derivatives, highlighting the diversity of available methods.
These stereoselective strategies provide a versatile toolbox for the synthesis of a wide array of optically active pyrimidine derivatives, which are crucial for probing structure-activity relationships and developing novel therapeutic agents.
Chemical Reactivity and Mechanistic Investigations of 2 Tert Butoxy Pyrimidin 5 Amine Systems
Reactivity Profiles of the Primary Amine Functionality in 2-(tert-butoxy)pyrimidin-5-amine
The primary amine at the C5 position of this compound is a key functional group that serves as a primary site for nucleophilic attack and further molecular elaboration. Its reactivity is characteristic of an aromatic amine, though modulated by the electronic properties of the pyrimidine (B1678525) ring. This amine readily participates in standard transformations such as acylation and alkylation, which are fundamental steps in the synthesis of more complex derivatives.
For instance, the amine can be acylated using various acylating agents like acid chlorides or anhydrides. A representative reaction is the coupling with oxoacetates in the presence of a base, such as triethylamine (B128534), to form amide linkages. This type of reaction is crucial for building larger molecular frameworks, often seen in the synthesis of biologically active compounds. Similarly, the primary amine can undergo nucleophilic substitution reactions with alkyl halides to yield secondary or tertiary amines, expanding the structural diversity of the resulting molecules.
The nucleophilicity of the amine also allows it to react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. These reactions provide access to a wide range of compounds with potential applications in medicinal chemistry and materials science. The synthesis of various pyrimidine derivatives often begins with the functionalization of this amino group, highlighting its importance as a synthetic handle.
Pyrimidine Ring Reactivity and Directed Transformations
The pyrimidine ring itself is an electron-deficient heterocycle, which influences its participation in various chemical transformations. However, the presence of the electron-donating amino and tert-butoxy (B1229062) groups modifies this intrinsic reactivity, particularly at specific positions.
Hydrolysis Reactions of Related Pyrimidine Derivatives
The 2-tert-butoxy group is susceptible to hydrolysis, particularly under acidic conditions, which is a common transformation for 2-alkoxypyrimidines. Acid-catalyzed hydrolysis typically proceeds via protonation of a ring nitrogen, followed by nucleophilic attack of water at the C2 position and subsequent elimination of tert-butanol. This process converts the 2-tert-butoxy moiety into a 2-hydroxy group, yielding the corresponding pyrimidin-2-one derivative.
Studies on related pyrimidine nucleosides, such as uridine, reveal that acid-catalyzed hydrolysis can also involve initial hydration across the C5-C6 double bond, forming a 6-hydroxy-5,6-dihydropyrimidine intermediate. This intermediate can then facilitate the cleavage of substituents. While the tert-butoxy group is not a glycosidic bond, the susceptibility of the pyrimidine ring to such additions under acidic conditions is a relevant mechanistic consideration.
Table 1: General Conditions for Hydrolysis of Substituted Pyrimidines
| Substrate Type | Reagents & Conditions | Product Type | Reference |
| 2-Alkoxypyrimidines | Dilute Acid (e.g., HCl) | 2-Hydroxypyrimidines (Pyrimidin-2-ones) | |
| Substituted Uracils | Strong Acid (e.g., H₂SO₄) | De-alkylated Uracils | |
| Pyrimidine Nucleosides | Acidic Media | Uracil and Ribose |
This table presents generalized conditions based on related structures.
Cycloaddition Processes Involving Pyrimidine Scaffolds
Pyrimidine rings can participate as the azadiene component in inverse-electron-demand Diels-Alder reactions. Generally, pyrimidines are unreactive dienes, but their reactivity can be enhanced by introducing activating groups or by using highly reactive dienophiles. The initial [4+2] cycloaddition adduct often undergoes a retro-Diels-Alder reaction, extruding a small stable molecule and leading to a new heterocyclic system.
While direct cycloaddition involving this compound is not extensively documented, the pyrimidine core is known to react under specific conditions. For example, activated pyrimidines can react with electron-rich alkenes or alkynes. Furthermore, domino reactions involving aza- or oxa-hetero-Diels-Alder pathways have been used to construct complex spiro-fused pyrimidine systems from related barbituric acid derivatives. The electron-donating substituents on this compound would influence the electronic properties of the azadiene system, affecting its feasibility and reaction pathway in such cycloadditions.
Elucidation of Reaction Mechanisms in Derivative Formation
The formation of complex derivatives from this compound often involves multi-step reaction cascades where the initial product undergoes further spontaneous transformations. Mechanistic understanding of these pathways is crucial for controlling reaction outcomes.
Pathways Involving Michael Addition
The primary amine of this compound can act as a potent nucleophile in aza-Michael additions. In this reaction, the amine adds to an α,β-unsaturated carbonyl compound (a Michael acceptor) at the β-carbon. This conjugate addition is a powerful C-N bond-forming reaction used to create β-amino carbonyl compounds.
The reaction is typically base-catalyzed, which enhances the nucleophilicity of the amine. The mechanism involves the nucleophilic attack of the amine on the electron-deficient β-carbon of the activated alkene, leading to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final adduct. This strategy has been employed in the development of various functionalized molecules. In some cases, the initial Michael adduct can undergo a subsequent intramolecular cyclization, providing a pathway to fused ring systems.
Table 2: Aza-Michael Addition Reaction Example
| Michael Donor | Michael Acceptor | Catalyst/Solvent | Product Type | Reference |
| Aromatic Amine | α,β-Unsaturated Ketone | Base (e.g., Et₃N) / Methanol | β-Amino Ketone | |
| Primary Amine | α,β-Unsaturated Ester | Copper Catalyst | β-Amino Ester |
This table provides general examples of the aza-Michael addition.
Intramolecular Cyclization and Rearrangement Mechanisms
Derivatives of this compound can be designed to undergo intramolecular cyclization, a key strategy for synthesizing fused heterocyclic systems. For example, after acylating the primary amine with a group containing a reactive electrophile, an intramolecular reaction can be triggered to form a new ring fused to the pyrimidine core. Cascade reactions involving an initial intermolecular reaction, such as an aza-Michael addition, followed by an intramolecular cyclization are also efficient methods for building molecular complexity.
Furthermore, pyrimidine derivatives can undergo skeletal rearrangements, with the Dimroth rearrangement being a classic example. This process typically involves the interchange of an exocyclic nitrogen atom with a ring nitrogen atom. The mechanism proceeds through a ring-opening of the pyrimidine by nucleophilic attack, followed by rotation and subsequent ring-closure to form an isomeric pyrimidine. While a true Dimroth rearrangement would involve the N1 or N3 atoms, analogous ring-opening and closing sequences can be envisioned for suitably substituted derivatives of this compound, leading to novel rearranged products.
In Depth Spectroscopic Characterization of 2 Tert Butoxy Pyrimidin 5 Amine and Its Analogs
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. For 2-(tert-butoxy)pyrimidin-5-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its molecular framework, confirming the connectivity of all atoms.
Detailed ¹H and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrimidine (B1678525) ring, the amino group, and the tert-butoxy (B1229062) group. The pyrimidine ring protons, typically in the aromatic region, would show chemical shifts influenced by the electronic effects of the amino and tert-butoxy substituents. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, a characteristic feature of this moiety. The protons of the primary amine group may appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration. hw.ac.uk
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The carbon atoms of the pyrimidine ring would resonate in the downfield region, with their specific chemical shifts determined by the attached functional groups. The quaternary carbon and the methyl carbons of the tert-butoxy group are expected to have characteristic chemical shifts. The carbon atom attached to the oxygen of the tert-butoxy group would appear more downfield than the methyl carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrimidine H-4/H-6 | 8.0 - 8.5 | 140 - 150 |
| Pyrimidine H-5 | - | 120 - 130 |
| NH₂ | 3.5 - 5.0 (broad) | - |
| tert-Butyl (CH₃) | ~1.6 | ~28 |
| tert-Butyl (C) | - | ~80 |
| Pyrimidine C-2 | - | 160 - 165 |
| Pyrimidine C-5 | - | 120 - 130 |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., HMBC, COSY) for Connectivity Determination
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond connectivities.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings. For this compound, a key correlation would be expected between the pyrimidine ring protons, if they are adjacent and coupled. The absence of cross-peaks between the tert-butyl protons and other protons would confirm their isolated nature.
HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in identifying long-range (2- and 3-bond) correlations between protons and carbons. ceitec.cz This technique would definitively link the tert-butoxy group to the pyrimidine ring by showing a correlation between the tert-butyl protons and the C-2 carbon of the pyrimidine ring. Furthermore, correlations between the pyrimidine protons and the various carbons of the ring would confirm the substitution pattern. Correlations from the amino protons to adjacent ring carbons might also be observable. researchgate.net
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds. These techniques are highly effective for identifying the functional groups present in this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy Studies
The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to its constituent functional groups. The N-H stretching vibrations of the primary amine are expected to appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. wpmucdn.com The C-H stretching vibrations of the tert-butyl group would be observed just below 3000 cm⁻¹. The C-O stretching of the ether linkage in the tert-butoxy group typically appears in the 1250-1000 cm⁻¹ region. The pyrimidine ring will have characteristic C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. ijirset.com
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine | N-H Stretch | 3300 - 3500 |
| Primary Amine | N-H Bend | 1580 - 1650 |
| tert-Butyl | C-H Stretch | 2950 - 2980 |
| tert-Butoxy | C-O Stretch | 1200 - 1260 |
| Pyrimidine Ring | C=N, C=C Stretch | 1400 - 1600 |
Note: These are characteristic frequency ranges and the exact positions can be influenced by the molecular environment.
Raman Spectroscopy Investigations
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the pyrimidine ring. The C-C stretching of the tert-butyl group would also be Raman active. While N-H stretching bands are typically weak in Raman spectra, other vibrations of the amino group might be observed. researchgate.net The combination of FT-IR and Raman data allows for a more complete vibrational assignment.
Mass Spectrometry for Precise Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₈H₁₃N₃O), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass, confirming its elemental composition.
Under electron impact (EI) or other ionization methods, the molecule would fragment in a predictable manner. A prominent fragmentation pathway would likely involve the loss of a tert-butyl cation or isobutene from the tert-butoxy group, resulting in a stable radical cation or a protonated pyrimidinone derivative. Subsequent fragmentation of the pyrimidine ring could also occur, leading to smaller, characteristic ions. Analysis of these fragmentation patterns provides valuable confirmation of the compound's structure. sapub.org
X-ray Crystallography for Solid-State Structural Determination
The crystal packing of pyrimidine derivatives is significantly influenced by the nature and position of their substituents, which can lead to diverse supramolecular architectures. Hydrogen bonding, in particular, plays a pivotal role in directing the assembly of these molecules in the solid state.
In the case of amino-substituted pyrimidines, the amino group acts as a hydrogen bond donor, while the pyrimidine ring's nitrogen atoms are potential acceptors. This often leads to the formation of robust hydrogen-bonded networks. For instance, studies on related aminopyrimidine structures have shown the prevalence of N—H···N hydrogen bonds, which can link molecules into chains, sheets, or more complex three-dimensional frameworks. iucr.orgnih.gov The energy of these hydrogen bonds in pyrimidinone systems, a related class of compounds, has been calculated to be significant, with N–H···O and C–H···O interactions being predominant. iucr.org
A pertinent analog for understanding these interactions is 7-amino-2-tert-butyl-5-methylpyrazolo[1,5-a]pyrimidine. In this molecule, which features a similar tert-butyl and amino group substitution pattern on a fused heterocyclic system, the molecules are linked by two independent N—H···N hydrogen bonds, creating a three-dimensional framework. iucr.org This demonstrates that even with a bulky tert-butyl group, strong hydrogen bonding can dictate the crystal structure.
The following table presents crystallographic data for this analog, offering a glimpse into the potential unit cell parameters and crystal system for similarly substituted pyrimidines.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| 7-amino-2-tert-butyl-5-methylpyrazolo[1,5-a]pyrimidine | C₁₁H₁₆N₄ | Tetragonal | I4₁/a | 16.536(3) | 16.536(3) | 7.986(2) | 90 | 90 | 90 |
Data sourced from a study on a structural analog. iucr.org
The conformation of the this compound molecule in the solid state is of great interest, particularly the orientation of the tert-butoxy group relative to the pyrimidine ring. Due to the steric bulk of the tert-butyl group, free rotation around the C(2)-O bond is expected to be restricted.
In studies of other substituted pyrimidines, the conformation of substituents is often found to be influenced by crystal packing forces. For example, the planarity of the pyrimidine ring is generally maintained, but slight deviations can occur due to strong intermolecular interactions. scialert.net The orientation of the tert-butoxy group would likely adopt a conformation that allows for optimal hydrogen bonding of the 5-amino group, while also engaging in favorable, non-covalent interactions itself. The specific torsion angles defining the orientation of the tert-butoxy group would be a key feature revealed by a crystal structure determination.
Computational and Theoretical Studies on 2 Tert Butoxy Pyrimidin 5 Amine Systems
Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. chemicalbook.com Calculations would typically be performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately. navimro.com Such studies begin by optimizing the molecular geometry of 2-(tert-butoxy)pyrimidin-5-amine to find its lowest energy conformation.
The electronic structure of a molecule is fundamentally described by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
HOMO: Represents the ability of a molecule to donate electrons. Regions of the molecule with high HOMO density are prone to electrophilic attack.
LUMO: Represents the ability of a molecule to accept electrons. Regions with high LUMO density are susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. navimro.com For pyrimidine (B1678525) derivatives, charge transfer interactions within the molecule can be analyzed through these orbitals. navimro.com
Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound (Note: The following data is illustrative and not based on actual research findings.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.50 |
| LUMO Energy | -1.25 |
| Energy Gap (ΔE) | 5.25 |
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. This method provides insights into charge distribution, hybridization, and the stabilizing effects of electron delocalization.
Key information from an NBO analysis includes the stabilization energies (E(2)) associated with "donor-acceptor" interactions between filled (donor) NBOs and empty (acceptor) NBOs. For this compound, significant interactions would be expected between the lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals (π*) of the pyrimidine ring. These interactions, known as hyperconjugation, stabilize the molecule by delocalizing electron density. The analysis also yields natural atomic charges, which describe the electron distribution across the molecule.
The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule in 3D space. It is plotted on the surface of the molecule's electron density. The MEP is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack.
Negative Regions (Red/Yellow): Indicate an excess of electrons and are characteristic of nucleophilic sites, prone to attracting electrophiles. For this compound, these would be expected around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the tert-butoxy (B1229062) group.
Positive Regions (Blue): Indicate a deficiency of electrons and are characteristic of electrophilic sites, where nucleophilic attack is likely. These are typically found around hydrogen atoms, particularly the amine hydrogens.
Neutral Regions (Green): Indicate areas of near-zero potential.
Conformational Analysis and Molecular Dynamics Simulations
The tert-butoxy group of this compound is flexible, meaning the molecule can exist in various spatial arrangements or conformations.
Conformational Analysis: This involves systematically rotating the rotatable bonds (such as the C-O bond of the tert-butoxy group) to identify the most stable conformers (energy minima). Studies on similar N-terminal tert-butoxycarbonyl (Boc) groups show that both cis and trans conformations relative to the urethane (B1682113) amide bond can be stable, a key difference from typical peptide bonds. The steric bulk of the tert-butyl group can also influence the conformational preferences of the adjacent pyrimidine ring system.
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. By simulating the molecule in a solvent (like water) at a specific temperature, MD can explore its conformational landscape, flexibility, and interactions with its environment. This provides a dynamic picture of the molecule's behavior, which is crucial for understanding its properties in a realistic setting.
Spectroscopic Property Predictions via Computational Methods
Computational methods can predict various spectroscopic properties, providing a powerful complement to experimental measurements.
After geometric optimization, the harmonic vibrational frequencies of this compound can be calculated using DFT. These theoretical frequencies correspond to the fundamental modes of vibration, which are active in Infrared (IR) and Raman spectroscopy.
The calculated spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational bands to specific functional groups. For example, characteristic frequencies for the N-H stretching of the amine group, C=N and C=C stretching of the pyrimidine ring, and C-O stretching of the ether linkage would be identified. navimro.com Calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental spectra.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
NMR Chemical Shift Predictions using Gauge-Independent Atomic Orbital (GIAO) Method
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become an invaluable tool for structural elucidation and verification. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR shielding tensors. gaussian.com This method, often employed in conjunction with Density Functional Theory (DFT), has demonstrated high accuracy in predicting chemical shifts for a wide range of organic molecules, including heterocyclic systems like pyrimidines. ifj.edu.plresearchgate.netrsc.org
The GIAO/DFT approach allows for the reliable assignment of carbon and nitrogen resonances within complex molecular skeletons. ifj.edu.plresearchgate.net The methodology involves optimizing the molecular geometry of the compound of interest and then calculating the NMR shielding constants. github.io These calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C2 | 160-165 | H4, H6 | 8.0-8.5 |
| C4 | 155-160 | NH₂ | 4.5-5.5 |
| C5 | 115-125 | tert-butyl CH₃ | 1.4-1.6 |
| C6 | 155-160 | ||
| tert-butyl C(CH₃)₃ | 80-85 | ||
| tert-butyl CH₃ | 28-32 |
Note: The data in this table is illustrative and based on general chemical shift ranges for similar functional groups and pyrimidine rings. Actual experimental or precisely calculated values may differ.
Ligand-Protein Interaction Modeling
Understanding how a molecule like this compound interacts with biological macromolecules is crucial for its potential applications in medicinal chemistry and drug design. Ligand-protein interaction modeling encompasses a suite of computational techniques aimed at predicting and analyzing the binding of a small molecule (ligand) to a protein target.
Molecular Docking Simulations for Binding Mode Elucidation
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in understanding drug-receptor interactions, binding affinity, and the orientation of molecules at the target site. nih.gov The process involves generating a multitude of possible binding poses of the ligand within the protein's active site and then scoring these poses based on a force field that approximates the binding energy.
Studies on various aminopyrimidine derivatives have demonstrated their potential to bind to a range of protein targets, including kinases, which are often implicated in cancer. tandfonline.cominformahealthcare.comresearchgate.net For instance, molecular docking studies on a series of 2-aminopyrimidines have shown strong binding affinities with targets like IGF1R and EGFR. tandfonline.cominformahealthcare.comresearchgate.net
While specific molecular docking studies for this compound are not documented, we can hypothesize its interaction with a generic kinase active site based on the behavior of similar compounds. The pyrimidine core would likely form key hydrogen bonds with backbone residues in the hinge region of the kinase, a common binding motif for pyrimidine-based inhibitors. The tert-butoxy group would likely occupy a hydrophobic pocket, while the 5-amine group could form additional hydrogen bonds with nearby amino acid residues.
The following table illustrates a hypothetical docking result of this compound with a protein kinase.
| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Protein Kinase (e.g., EGFR) | -7.5 to -9.0 | Met793, Leu718, Val726, Ala743, Lys745 | Hydrogen Bond, Hydrophobic Interaction |
Note: The data presented here is for illustrative purposes and represents a potential binding scenario. Actual docking results would require a specific protein target and computational study.
Homology Modeling for Target Protein Structures
The accuracy of molecular docking simulations is heavily dependent on the availability of a high-quality three-dimensional structure of the target protein. While many protein structures have been determined experimentally via X-ray crystallography or NMR spectroscopy, a vast number of protein sequences have no experimentally solved structure. nih.gov In such cases, homology modeling provides a powerful method to generate a reliable 3D model of the target protein. bonvinlab.org
Homology modeling, also known as comparative modeling, is based on the principle that proteins with similar sequences adopt similar three-dimensional structures. nih.gov The process begins with identifying a protein of known structure (the template) that has a high sequence similarity to the target protein of unknown structure (the query). nih.gov The alignment of the query sequence to the template structure serves as the foundation for building the 3D model of the target protein. nih.gov
This technique is particularly valuable in the early stages of drug discovery, where a target protein may be identified, but its experimental structure is yet to be determined. For a compound like this compound, if it were to be investigated as an inhibitor of a novel or less-studied protein, homology modeling would be the first step in creating a structural framework for subsequent molecular docking and virtual screening efforts. The reliability of a homology model is generally correlated with the sequence identity between the target and the template; a sequence identity above 30% can often yield a model with an accuracy comparable to a low-resolution experimental structure. nih.gov
Structure Activity Relationship Sar Investigations of 2 Tert Butoxy Pyrimidin 5 Amine Derivatives
Impact of Substituents on Pyrimidine (B1678525) Ring Positions (e.g., C-5 Position)
The substitution pattern on the pyrimidine ring is a key determinant of the biological activity of 2-(tert-butoxy)pyrimidin-5-amine derivatives. The electronic and steric properties of these substituents play a critical role in modulating the interaction of the molecule with its biological target.
Effects of Steric and Electronic Properties on Activity and Selectivity
Research on various pyrimidine-based compounds has consistently demonstrated that the nature of substituents at the C-5 position significantly influences their biological profile. For instance, in a series of 2-aminopyrimidine (B69317) derivatives evaluated for their inhibitory activity against prostaglandin (B15479496) E2 (PGE2) production, a clear correlation between the size of the C-5 substituent and potency was observed. It was found that a shorter substituent at the C-5 position resulted in higher inhibitory potency. nih.gov Specifically, 2-amino-4,6-diphenylpyrimidine, with a hydrogen at the C-5 position, was identified as the most potent inhibitor with an IC50 of 3 nM and no cytotoxicity. nih.gov Conversely, derivatives with larger C-5 substituents, such as a butyl group, showed prominent potency in other contexts, suggesting that the optimal substituent is target-dependent. nih.gov
In another study focusing on 2,4,5-trisubstituted pyrimidines as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), the introduction of various aryl and heteroaryl groups at the C-5 position was explored. The results indicated that the substitution pattern at this position did not significantly affect the antiviral activity against the wild-type HIV-1 strain. nih.gov However, it did lead to considerable differences in activity against mutant strains, highlighting the role of C-5 substituents in determining the selectivity profile. nih.gov
| Core Scaffold | C-5 Substituent | Biological Target/Assay | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| 2-Amino-4,6-diarylpyrimidine | Hydrogen | PGE2 Inhibition | High Potency (IC50 = 3 nM) | nih.gov |
| 2-Amino-4,6-diarylpyrimidine | Methyl | PGE2 Inhibition | Moderate Potency | nih.gov |
| 2-Amino-4,6-diarylpyrimidine | n-Butyl | PGE2 Inhibition | Lower Potency | nih.gov |
| 2,4-Disubstituted Pyrimidine | Aryl/Heteroaryl | HIV-1 NNRTI (Wild-Type) | No significant influence | nih.gov |
| 2,4-Disubstituted Pyrimidine | Aryl/Heteroaryl | HIV-1 NNRTI (Mutant Strains) | Significant differences in activity | nih.gov |
Role of the tert-butoxy (B1229062) Group in Modulating Molecular Recognition
Furthermore, the tert-butyl group can exert a significant steric influence, potentially orienting the molecule within the binding site to achieve an optimal conformation for interaction. This steric hindrance can also play a role in selectivity by preventing the molecule from binding to off-target proteins with smaller binding pockets. In the context of modified nucleic acids, a tert-butyl group was shown to bind tightly to the minor groove of a DNA duplex, leading to increased duplex stability. nih.gov This highlights the potential of the tert-butyl group to participate in specific and stabilizing interactions.
Analysis of Amino Group Modifications and Their Contributions to Biological Potency
The 5-amino group of this compound is a key site for modification and plays a vital role in the biological potency of its derivatives. This primary amine can act as a hydrogen bond donor, a crucial interaction for anchoring the molecule to its biological target. ijpsjournal.com
Modifications of this amino group can have profound effects on activity. For instance, acylation or sulfonylation of the amino group can alter its hydrogen bonding capacity and introduce new functionalities that can interact with different regions of the binding site. In a study on thieno[2,3-b]pyridines, functionalization of the 3-amino group, analogous to the 5-amino group in the present scaffold, led to a significant loss of anti-proliferative activity, suggesting that a primary amine is essential for maximal efficacy in that particular context. mdpi.com
Conversely, in other systems, modification of the amino group has been shown to be beneficial. For example, in a series of 4,5-aminoglycoside antibiotics, modification of the 5''-amino group to a formamido or ureido group resulted in parent-like activity while improving selectivity. nih.gov This indicates that the impact of amino group modification is highly dependent on the specific target and the nature of the modification.
| Scaffold | Amino Group Position | Modification | Effect on Biological Activity | Reference |
|---|---|---|---|---|
| Thieno[2,3-b]pyridine | 3-Amino | Functionalization (e.g., acylation) | Significant loss of activity | mdpi.com |
| 4,5-Aminoglycoside | 5''-Amino | Formamido or Ureido | Maintained activity, improved selectivity | nih.gov |
Influence of Cyclic and Aliphatic Substituents on Target Engagement
The introduction of cyclic and aliphatic substituents at various positions of the this compound scaffold can significantly influence target engagement by altering the molecule's size, shape, and lipophilicity. These substituents can explore different sub-pockets within the target's binding site, leading to enhanced potency and selectivity.
In the development of 2,4-disubstituted pyrimidine derivatives as cholinesterase inhibitors, the introduction of various cyclic amines at the C-2 position was investigated. nih.gov It was found that a 4-methylpiperidine (B120128) substituent led to the most potent and selective inhibitor of butyrylcholinesterase (BuChE). nih.gov Similarly, a pyrrolidine (B122466) substituent at the same position resulted in the most potent inhibitor of acetylcholinesterase (AChE). nih.gov These findings underscore the importance of the specific cyclic amine in determining both potency and selectivity.
The length and nature of aliphatic chains also play a crucial role. In a study of 2-aminopyrimidine derivatives, a clear difference in activity was observed based on the length of the aliphatic chain. mdpi.com For instance, a butyl substituent showed different binding interactions compared to a methyl substituent, which was reflected in their differential inhibitory potential against β-glucuronidase. mdpi.comsemanticscholar.org
| Scaffold | Position of Substitution | Substituent | Biological Target | Observed Effect | Reference |
|---|---|---|---|---|---|
| 2,4-Disubstituted Pyrimidine | C-2 | 4-Methylpiperidine | Butyrylcholinesterase | Most potent and selective inhibitor | nih.gov |
| 2,4-Disubstituted Pyrimidine | C-2 | Pyrrolidine | Acetylcholinesterase | Most potent inhibitor | nih.gov |
| 2-Aminopyrimidine | - | Butyl chain | β-Glucuronidase | Showed interactions with active site | mdpi.comsemanticscholar.org |
| 2-Aminopyrimidine | - | Methyl chain | β-Glucuronidase | Less stable, no interaction with active site | mdpi.comsemanticscholar.org |
Stereochemical Effects on Biological Potency and Selectivity Profiles
Stereochemistry is a critical factor in drug design, as different stereoisomers of a molecule can exhibit vastly different biological activities and selectivity profiles. The three-dimensional arrangement of atoms can dictate how a molecule fits into a chiral binding site of a protein.
The synthesis of stereoisomerically pure compounds is therefore essential to fully elucidate the SAR and to identify the most active and selective enantiomer or diastereomer. The use of chiral starting materials or stereoselective synthetic methods is crucial in this regard.
| General Principle | Example from Literature (Related Scaffolds) | Implication for this compound Derivatives |
|---|---|---|
| Different stereoisomers can have different biological activities. | In KRAS inhibitors, a methyl-substituted prolinol showed a 20-fold potency increase, with diastereomers having different activities. acs.org | Chiral centers introduced into derivatives of this compound would likely lead to stereoisomers with varying potency and selectivity. |
| The 3D arrangement of atoms affects binding to chiral protein pockets. | The specific orientation of substituents in a binding site can determine the strength and type of interactions. | The absolute configuration of any stereocenter in a derivative will be critical for optimal interaction with its biological target. |
Applications of 2 Tert Butoxy Pyrimidin 5 Amine in Advanced Organic Synthesis
Utilization as a Versatile Synthetic Building Block in Heterocyclic Chemistry
2-(tert-butoxy)pyrimidin-5-amine serves as a crucial starting material for the synthesis of more complex heterocyclic structures, particularly those of interest in drug discovery. The amino group at the C5 position provides a nucleophilic handle for a variety of transformations, while the 2-tert-butoxy group modulates the electronic properties of the pyrimidine (B1678525) ring and can be selectively removed at a later synthetic stage.
This building block is particularly significant in the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling and proliferation. ebi.ac.uk The pyrimidine core is a well-established pharmacophore in this area, and the ability to introduce diverse substituents at the 5-amino position is key to tuning the potency and selectivity of these inhibitors. ebi.ac.ukresearchgate.net For instance, derivatives of 2-aminopyrimidine (B69317) are used to synthesize compounds that act as cyclin-dependent kinase (CDK) inhibitors, which are vital in cancer therapy. cardiff.ac.uk The general strategy often involves the reaction of the 5-amino group with various electrophiles to construct larger, more complex molecules.
The versatility of aminopyrimidines extends to their use in multicomponent reactions, which allow for the rapid assembly of diverse heterocyclic libraries from simple starting materials. nih.gov Although direct examples involving this compound are not extensively detailed in the provided literature, the known reactivity of aminopyrimidines suggests its high potential in such convergent synthetic strategies.
Participation in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions
The development of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules. This compound is a valuable substrate for two of the most powerful of these methods: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-heteroatom bond formation.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, coupling amines with aryl halides or pseudohalides. evitachem.comorganic-chemistry.org The 5-amino group of this compound can act as the nucleophilic component in this reaction, allowing for its arylation. This transformation is critical for synthesizing N-aryl-5-aminopyrimidine derivatives, which are common motifs in biologically active compounds. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and often involves bulky, electron-rich phosphines that facilitate the catalytic cycle. organic-chemistry.org
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Yield |
|---|---|---|---|---|---|
| Aryl Bromide | Secondary Amine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | Good to Excellent |
| Aryl Bromide | Carbazole | [Pd(allyl)Cl]₂ / TrixiePhos | t-BuOLi | Toluene | >95% |
| Aryl Bromide | Diphenylamine | [Pd(allyl)Cl]₂ / XPhos | t-BuONa | Toluene | >95% |
This table presents generalized conditions for the Buchwald-Hartwig amination based on literature precedents. nih.govaliyuncs.com Specific yields for reactions with this compound would require empirical determination.
Suzuki-Miyaura Coupling: While the amino group is the primary site for C-N bond formation, the pyrimidine ring itself can be functionalized to participate in C-C bond-forming reactions. For instance, a halogenated derivative of this compound could undergo a Suzuki-Miyaura coupling with an arylboronic acid. More directly, the related compound, 2,4-di(tert-butoxy)pyrimidin-5-ylboronic acid, demonstrates the utility of this scaffold in Suzuki reactions, coupling with various aryl halides to form biaryl structures. chemicalbook.comnih.govacs.org This highlights the potential for derivatizing the this compound core to engage in such powerful C-C bond-forming strategies.
Role in the Synthesis of Complex Fused Heterocyclic Systems
The synthesis of fused heterocyclic systems is of paramount importance in medicinal chemistry, as these rigid scaffolds can orient substituents in precise three-dimensional arrangements, leading to high-affinity interactions with biological targets. The 5-aminopyrimidine (B1217817) moiety is a key precursor for the construction of various fused ring systems through cyclocondensation reactions. aliyuncs.comresearchgate.net
Pyrimido[4,5-d]pyrimidines are a class of fused heterocycles with a wide range of biological activities. bldpharm.com The synthesis of these bicyclic systems often relies on the annulation of a second pyrimidine ring onto a pre-existing one. 5-Aminopyrimidines are ideal starting materials for this purpose. A common strategy involves the reaction of a 5-aminopyrimidine with a three-carbon electrophilic component, which can cyclize to form the second ring.
For example, one established route involves the acylation of a 4-aminopyrimidine (B60600) followed by cyclization with ammonium (B1175870) acetate (B1210297) to furnish the pyrimido[4,5-d]pyrimidine (B13093195) core. nih.gov Another approach utilizes the reaction of 6-aminouracil (B15529) derivatives (structurally related to aminopyrimidines) with aldehydes and amines in multicomponent reactions to build the fused system. evitachem.com While the direct application of this compound in these specific syntheses is not explicitly documented in the provided results, its structural features make it a prime candidate for such transformations. The amino group can act as the key nucleophile to initiate the ring-closing cascade.
Table 2: General Strategies for Pyrimido[4,5-d]pyrimidine Synthesis
| Starting Pyrimidine | Reagents | Key Transformation |
|---|---|---|
| 5-Acetyl-4-aminopyrimidines | 1. Acylation2. NH₄OAc | Acylation-Cyclization |
| 6-Amino-1,3-dimethyluracil | Aromatic Aldehydes, Primary Amines | Multicomponent Cyclocondensation |
| 6-Aryl-4-oxo-2-thioxo-hexahydropyrimidine-5-carbonitrile | Formic Acid | Cyclization |
This table outlines general synthetic pathways to the pyrimido[4,5-d]pyrimidine scaffold based on literature. nih.govevitachem.comorganic-chemistry.org
Strategies Involving Protecting Groups and Their Selective Deprotection
The tert-butoxy (B1229062) group at the C2 position of this compound is not merely a substituent but a strategic protecting group. Protecting groups are essential tools in multi-step organic synthesis, allowing chemists to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule.
The 2-tert-butoxy group serves two main purposes. First, it acts as a bulky substituent that can influence the regioselectivity of reactions on the pyrimidine ring. Second, and more importantly, it is an acid-labile protecting group for the 2-hydroxypyrimidine (B189755) tautomer. This group is stable under a wide range of non-acidic conditions, including those typically used for cross-coupling reactions and other functional group manipulations.
The selective removal, or deprotection, of the tert-butoxy group is a key step in many synthetic sequences. This is most commonly achieved under acidic conditions, often using trifluoroacetic acid (TFA). The mechanism involves protonation of the ether oxygen, followed by cleavage to form a stable tert-butyl cation and the 2-hydroxypyrimidine. The tert-butyl cation is typically scavenged by the solvent or an added scavenger. This deprotection step unmasks the 2-hydroxy functionality, which can then participate in further reactions or be a key feature of the final target molecule. The ability to selectively remove the tert-butoxy group in the presence of other acid-sensitive groups, or vice-versa (if an orthogonal protecting group strategy is employed), is a hallmark of sophisticated synthetic design. nih.gov
Table 3: Common Deprotection Conditions for tert-Butyl Ethers
| Reagent | Conditions | Selectivity Notes |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Neat or in a solvent like Dichloromethane (DCM) | Highly effective; can also cleave other acid-labile groups like Boc. |
| Hydrochloric Acid (HCl) | In an organic solvent (e.g., dioxane) | Strong acid, effective for cleavage. |
| Aqueous Phosphoric Acid | In THF | Milder conditions, can show selectivity over other groups. |
This table provides general conditions for the cleavage of tert-butyl ethers. The optimal conditions for this compound would depend on the other functional groups present in the molecule.
Role of 2 Tert Butoxy Pyrimidin 5 Amine Derivatives in Contemporary Medicinal Chemistry Research
Design and Synthesis of Protein Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyrimidine (B1678525) core is an effective ATP-mimetic, making it an ideal scaffold for designing kinase inhibitors that compete with ATP for binding in the kinase active site. Derivatives of 2-(tert-butoxy)pyrimidin-5-amine have been instrumental in the development of potent and selective inhibitors for several key kinase families.
Targeting PI3K, Akt, and mTOR Kinases
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival. researchgate.net Its aberrant activation is a frequent event in human cancers, making it a prime target for drug development. researchgate.net A number of pyrimidine-based compounds have been synthesized to target this pathway, with many demonstrating dual PI3K/mTOR inhibitory activity. google.com
The synthesis of these inhibitors often involves the use of a pyrimidine core, which is elaborated through various chemical reactions. For instance, morpholino pyrimidine derivatives have been extensively explored, where the morpholine (B109124) oxygen can form a critical hydrogen bond in the kinase hinge region. researchgate.net In one synthetic approach, a key intermediate, 7-bromo-2,4-bis(morpholino)quinazoline, was synthesized and subsequently coupled with an N-Boc-protected p-aminophenylpinacolborane via a Suzuki cross-coupling reaction. nih.gov The Boc (tert-butyloxycarbonyl) group, which is structurally related to the tert-butoxy (B1229062) group of the title compound, serves as a protecting group for the amine, which can be deprotected in a later step to allow for further functionalization. nih.gov
Researchers have designed and synthesized series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, identifying compounds with significant inhibitory activity against PI3Kα and PI3Kδ isoforms. google.com For example, compound 17p showed potent PI3Kα inhibitory activity and excellent bioavailability, marking it as a promising candidate for cancer therapy. google.com The binding model of these compounds reveals key hydrogen bonding interactions between the pyrimidine core and amino acid residues like Val851 in the PI3Kα active site. google.com
| Compound | Target(s) | IC₅₀ (nM) | Key Findings | Reference |
| 7c (dimorpholinoquinazoline derivative) | PI3K/Akt/mTOR | 125-250 | Inhibited phosphorylation of Akt, mTOR, and S6K; triggered apoptosis. | nih.gov |
| 17p (2,4-dimorpholinopyrimidine-5-carbonitrile derivative) | PI3Kα / PI3Kδ | 31.8 / 15.4 | Potent and selective inhibitor with good oral bioavailability. | google.com |
| 22c (quinoline core derivative) | PI3Kα / mTOR | 0.22 / 23 | Showed strong antiproliferative activity in MCF-7 and HCT-116 cells. | google.com |
Development of CDK9 Inhibitors
Cyclin-dependent kinase 9 (CDK9) plays a crucial role in regulating transcriptional elongation. molbiolcell.org Its inhibition leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, making it an attractive target for cancer therapy. molbiolcell.orgacs.org Several classes of pyrimidine-based CDK9 inhibitors have been developed, with 2,4,5-trisubstituted pyrimidines showing particular promise. molbiolcell.org The 5-amino substituent, often introduced via precursors like this compound, is a key modification point for optimizing potency and selectivity.
Structure-activity relationship studies on 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitriles revealed that substitutions on the pyrimidine and aniline (B41778) rings dramatically affect CDK potency. abcam.com The introduction of functional groups at the C5-position of the pyrimidine was explored to enhance selectivity for CDK9 over other CDKs like CDK2. acs.org For example, compound 12u in this series was found to be a highly potent and selective CDK9 inhibitor. acs.org X-ray crystallography has provided insights into the binding mode of these inhibitors, showing that the 2-amino-4-heteroarylpyrimidine scaffold fits into the ATP binding site, but makes few polar contacts, with selectivity often driven by interactions of the substituents. abcam.com
More recent efforts have focused on optimizing 2,4,5-trisubstituted pyrimidines to improve their selectivity profile. Compound 30m emerged from these studies as a highly selective CDK9 inhibitor, being over 100-fold more selective for CDK9 compared to CDK1 and CDK2. molbiolcell.org This compound demonstrated broad anti-proliferative activities and effectively downregulated Mcl-1 in cancer cells. molbiolcell.org
| Compound | Target | IC₅₀ (nM) | Selectivity | Key Findings | Reference |
| 12u (4-thiazol-2-anilinopyrimidine derivative) | CDK9 | 7 | >80-fold vs CDK2 | Potent and selective; induces apoptosis in cancer cells. | acs.org |
| 30m (2,4,5-trisubstituted pyrimidine) | CDK9 | - | >100-fold vs CDK1/CDK2 | Highly selective; broad anti-proliferative activity. | molbiolcell.org |
| NVP-2 | CDK9 | 0.51 | >1000-fold vs CDK1/2/16 | Potent and highly selective inhibitor. | nih.gov |
Development of Anti-infective Agents
The pyrimidine scaffold is also a valuable template for the discovery of novel agents to combat infectious diseases. The ability to functionalize the pyrimidine ring at various positions allows for the fine-tuning of activity against specific bacterial or viral targets.
Antibacterial Compounds (e.g., FtsZ Inhibitors)
The filamenting temperature-sensitive mutant Z (FtsZ) protein is an essential and highly conserved bacterial cytokinesis protein, making it an attractive target for new antibiotics. acs.orgnih.gov FtsZ, a prokaryotic homolog of eukaryotic tubulin, polymerizes to form the Z-ring at the site of cell division. nih.gov Inhibition of this process leads to filamentation and eventual bacterial cell death. acs.org
Researchers have identified 2,4,6-trisubstituted pyrimidines as a novel class of FtsZ inhibitors. acs.org Starting from a hit compound with a complex quinuclidine (B89598) moiety, a library of derivatives was synthesized by replacing this group with simpler amines to improve antimicrobial activity. acs.org This work led to the discovery of promising compounds with potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). acs.org The lead compound, 14av_amine16 , was shown to interact directly with the FtsZ protein, inhibit its GTPase activity, and disrupt Z-ring formation in bacteria. acs.org
| Compound | Target | MIC (μg/mL) vs S. aureus | Key Findings | Reference |
| 14av_amine16 (amine-linked 2,4,6-trisubstituted pyrimidine) | FtsZ | 3-8 | Potent activity against MRSA; interacts with FtsZ and disrupts Z-ring formation. | acs.org |
Antiviral Compounds (e.g., RSV Fusion Protein Inhibitors)
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, especially in infants and the elderly. tandfonline.com The RSV fusion (F) protein is essential for viral entry into host cells and is a key target for antiviral drugs. Several pyrimidine-based compounds have been developed as RSV F protein inhibitors.
A notable class of these inhibitors is the pyrazolo[1,5-a]pyrimidines. tandfonline.com Through structure-based design, researchers have synthesized macrocyclic derivatives that exhibit potent, low-nanomolar activity against wild-type RSV. tandfonline.com One such compound, 12h , also demonstrated potent activity against the D486N mutant, a common drug-resistant strain. tandfonline.com Molecular modeling suggests that macrocyclization locks the compound in a bioactive conformation, enabling it to effectively bind to both wild-type and mutant F proteins. tandfonline.com While these are not direct derivatives of this compound, their development highlights the versatility of the pyrimidine scaffold in antiviral research. Another potent oral RSV fusion inhibitor, Presatovir, has also been studied extensively, though resistance can emerge during therapy. nih.gov
| Compound | Target | EC₅₀ (nM) (Wild-Type A2) | EC₅₀ (nM) (D486N Mutant) | Key Findings | Reference |
| 12h (macrocyclic pyrazolo[1,5-a]pyrimidine) | RSV F Protein | <1 | single-digit nM | Potent dual inhibitor of wild-type and mutant RSV. | tandfonline.com |
| RSV-IN-5 | RSV F Protein | 2.0 | 8.1 | Potent dual inhibitor of wild-type and mutant RSV F proteins. | nih.gov |
Modulation of Receptor and Ion Channel Activity
Beyond kinases and microbial targets, aminopyrimidine derivatives have been developed to modulate the activity of various cell surface and intracellular receptors, as well as ion channels, which are crucial for signal transduction and cellular communication.
Derivatives of 2-aminopyrimidine (B69317) have been investigated as ligands for several G-protein coupled receptors (GPCRs). Structure-activity relationship studies on a series of 2-aminopyrimidines led to the identification of potent and selective antagonists for the histamine (B1213489) H4 receptor (H4R), which is implicated in inflammation and pain. nih.govacs.org Compound 4 , 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile, was identified as a potent H4R antagonist with in vivo anti-inflammatory and antinociceptive activity. nih.gov
In a different context, a series of 2-aminopyrimidine derivatives were designed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase. acs.orgnih.gov Dysregulation of FGFR4 signaling is implicated in certain cancers. Compound 2n from this series was a highly potent and selective FGFR4 inhibitor that suppressed the proliferation of breast cancer cells with activated FGFR4 signaling. acs.orgnih.gov
Furthermore, aminopyrimidine scaffolds have been used to develop inhibitors of the canonical Wnt signaling pathway, which is crucial in development and disease. nih.gov Hit compounds showed promising inhibitory activity, and subsequent optimization led to compound 13 , which retained activity with improved physicochemical properties. nih.gov While direct modulation of ion channels by this compound derivatives is less documented, related amino-aza-aromatic compounds like 4-aminopyridine (B3432731) are well-known potassium channel blockers, demonstrating the potential of this chemical class to interact with such targets. abcam.comnih.gov
| Compound | Target | Activity | Key Findings | Reference |
| 4 (benzonitrile derivative) | Histamine H4 Receptor | Antagonist | Potent in vitro and active in in vivo models of inflammation and pain. | nih.gov |
| 2n (2-aminopyrimidine derivative) | FGFR4 | Inhibitor (IC₅₀ = 2.6 nM) | Highly potent and selective inhibitor of FGFR4. | acs.orgnih.gov |
| 13 (2-aminopyrimidine derivative) | Wnt Signaling Pathway | Inhibitor | Showed Wnt inhibition with improved physicochemical properties over initial hits. | nih.gov |
TrkA Kinase Inhibition
Tropomyosin receptor kinase A (TrkA), a member of the Trk family of receptor tyrosine kinases, is a key player in the regulation of cell differentiation, proliferation, survival, and pain signaling. google.comnih.gov Dysregulation of TrkA signaling has been implicated in various cancers and chronic pain states, making it an attractive target for therapeutic intervention. google.com While no direct studies on this compound derivatives as TrkA inhibitors have been reported, the broader class of aminopyrimidine derivatives has shown significant promise in this area.
For instance, amino pyrimidine derivatives have been developed as potent inhibitors of Tie-2 kinase with significant cross-reactivity against TrkA. nih.gov This suggests that the aminopyrimidine core can be effectively utilized to target the ATP-binding site of kinases like TrkA. Furthermore, research on substituted pyrazolo[1,5-a]pyrimidine (B1248293) compounds has identified potent Trk inhibitors, highlighting the versatility of pyrimidine-based scaffolds in this domain. google.com
Kv1.5 Potassium Channel Inhibition
The voltage-gated potassium channel Kv1.5 is predominantly expressed in the atria of the heart and plays a crucial role in the repolarization phase of the atrial action potential. nih.gov Inhibition of Kv1.5 is a promising strategy for the treatment of atrial fibrillation (AF), as it can selectively prolong the atrial refractory period without affecting ventricular repolarization, thereby reducing the risk of proarrhythmic side effects. nih.govgoogle.com
While there is no specific literature on this compound derivatives as Kv1.5 inhibitors, the pyrimidine scaffold has been explored for this target. The development of potent Kv1.5 antagonists has been a focus of medicinal chemistry efforts, with various chemical scaffolds being investigated. nih.gov The key to achieving potent and selective Kv1.5 inhibition often lies in the specific substitution pattern around a central heterocyclic core, which dictates the compound's interaction with the channel pore.
The exploration of different heterocyclic cores and their substitution patterns is an active area of research. The this compound scaffold offers a unique combination of a hydrogen bond acceptor (pyrimidine nitrogens), a bulky lipophilic group (tert-butoxy), and a modifiable amino group, which could be exploited to design novel Kv1.5 inhibitors.
5-HT2C Receptor Modulation
The 5-HT2C receptor, a G protein-coupled receptor (GPCR), is a well-established target for the treatment of various central nervous system (CNS) disorders, including obesity, schizophrenia, and substance abuse. nih.govnih.gov Modulation of this receptor can influence mood, appetite, and behavior. nih.gov The development of selective 5-HT2C receptor modulators is a significant goal in medicinal chemistry.
Research into pyrimidine derivatives has led to the identification of selective 5-HT2C receptor modulators. nih.gov For example, a series of optically active pyrimidine derivatives have been synthesized and evaluated for their binding affinities towards 5-HT2C receptors. These studies have shown that the nature of the substituent at the 2- and 4-positions of the pyrimidine ring, as well as the stereochemistry, can significantly impact potency and selectivity. nih.govresearchgate.net
One study detailed a series of pyrimidine analogues, where modifications to the alkoxy and amine substituents were explored to optimize 5-HT2C receptor affinity and selectivity over other 5-HT receptor subtypes. nih.gov The data from this study, while not involving the exact this compound scaffold, provides valuable insights into the structure-activity relationships of related compounds.
Table 1: Binding Affinities of Representative Pyrimidine Derivatives for 5-HT Receptor Subtypes This table is based on data for related pyrimidine derivatives and not direct derivatives of this compound.
| Compound | 5-HT2C Ki (nM) | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) |
|---|---|---|---|
| (R,R)-4d | 3.5 | 150 | 280 |
| (S,R)-4d | 250 | >1000 | >1000 |
| (R,R)-4e | 1.8 | 85 | 150 |
| (S,R)-4e | 180 | >1000 | >1000 |
Data adapted from a study on optically active pyrimidine derivatives. nih.gov
The data in Table 1 illustrates how stereochemistry and substituent patterns on a pyrimidine core can dramatically influence binding affinity and selectivity for the 5-HT2C receptor. This underscores the potential of the this compound scaffold as a starting point for developing novel and selective 5-HT2C modulators.
Exploration of this compound as a Scaffold for Novel Therapeutic Agents
The this compound scaffold represents a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. The pyrimidine ring itself is a cornerstone of many approved drugs, and its derivatives have been shown to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov
The synthesis of various 2-aminopyrimidine derivatives is well-established, allowing for the facile generation of compound libraries for high-throughput screening. nih.gov The 5-amino group can be readily functionalized through reactions such as acylation, sulfonylation, or reductive amination to introduce a variety of chemical moieties. These modifications can be tailored to target specific enzymes or receptors.
The tert-butoxy group at the 2-position is of particular interest. Its bulk can provide steric hindrance that may enhance selectivity or protect the molecule from metabolic degradation. The lipophilicity of the tert-butyl group can also improve membrane permeability, a crucial factor for drug efficacy. While no specific therapeutic agents based on the this compound scaffold are currently on the market, the chemical tractability and the proven biological relevance of the aminopyrimidine core make it a highly attractive starting point for future drug discovery programs targeting a wide array of diseases.
An in-depth analysis of the chemical compound this compound reveals significant potential for future research and development across various scientific disciplines. As a substituted pyrimidine, this molecule belongs to a class of heterocyclic aromatic compounds renowned for their diverse biological activities and applications in medicinal chemistry and materials science. growingscience.comnih.govscialert.net The unique arrangement of its tert-butoxy and amine functional groups on the pyrimidine core presents a versatile scaffold for further investigation. This article explores the prospective research directions and unexplored avenues for this compound, focusing on novel synthesis, computational design, scaffold derivatization, and applications beyond traditional pharmaceutical research.
Q & A
Basic Question: What are the standard synthetic routes for preparing 2-(tert-butoxy)pyrimidin-5-amine, and how can its purity be optimized?
Answer:
The synthesis of this compound (C₉H₁₃N₃O, MW 151.21 g/mol) typically involves nucleophilic substitution or coupling reactions. A common approach is the tert-butoxylation of a halogenated pyrimidine precursor (e.g., 2-chloropyrimidin-5-amine) using tert-butoxide under reflux in aprotic solvents like DMF or THF . Purity optimization requires rigorous purification steps:
- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane.
- Recrystallization : Employ solvents like ethanol or dichloromethane.
- Analytical Validation : Confirm purity via HPLC (≥95%) and LC-MS to detect byproducts (e.g., incomplete substitution or oxidation) .
Basic Question: How should researchers characterize this compound to confirm its structural integrity?
Answer:
Key characterization methods include:
- NMR Spectroscopy :
- ¹H NMR : Peaks for tert-butoxy protons (δ ~1.3 ppm, singlet) and pyrimidine protons (δ ~8.0–8.5 ppm).
- ¹³C NMR : Tert-butyl carbon (δ ~28–30 ppm), pyrimidine carbons (δ ~155–160 ppm).
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion [M+H]⁺ at m/z 152.21.
- FT-IR : Stretching vibrations for NH₂ (~3350 cm⁻¹) and C-O-C (~1250 cm⁻¹) .
Advanced Question: How does the tert-butoxy group influence the compound’s reactivity in cross-coupling reactions?
Answer:
The tert-butoxy group acts as a steric hindrance, reducing electrophilic substitution at the pyrimidine ring. However, it stabilizes intermediates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Researchers should:
- Optimize Catalysts : Use bulky ligands (e.g., XPhos) to mitigate steric effects.
- Control Temperature : Higher temperatures (80–100°C) improve reaction rates.
- Monitor Regioselectivity : The tert-butoxy group directs substitutions to the C4 position of the pyrimidine ring, verified by NOESY or X-ray crystallography .
Advanced Question: How can this compound be utilized in designing enzyme inhibitors or biochemical probes?
Answer:
The pyrimidine core and amine group make it a scaffold for targeting nucleotide-binding proteins (e.g., kinases). Methodologies include:
- Structure-Activity Relationship (SAR) : Introduce substituents at C4 to modulate binding affinity.
- Isothermal Titration Calorimetry (ITC) : Measure binding constants with target enzymes.
- Fluorescent Labeling : Attach probes (e.g., Alexa Fluor) via the amine group for cellular imaging .
Advanced Question: What strategies enable regioselective functionalization of this compound for complex molecule synthesis?
Answer:
Regioselectivity is achieved through:
- Protection/Deprotection : Use Boc groups to temporarily block the amine during C4 modifications.
- Directed ortho-Metalation : Employ LDA (lithium diisopropylamide) to deprotonate specific positions.
- Microwave-Assisted Synthesis : Accelerate reactions at C4 while minimizing decomposition .
Advanced Question: How should researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from:
- Purity Variability : Validate via orthogonal methods (HPLC, NMR).
- Assay Conditions : Standardize buffer pH, temperature, and cell lines.
- Metabolic Stability : Test in liver microsomes to assess degradation rates.
- Data Reproducibility : Cross-validate results in ≥3 independent labs .
Advanced Question: What computational tools are suitable for predicting the interaction of this compound with biological targets?
Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to kinase ATP-binding pockets.
- Density Functional Theory (DFT) : Calculate electronic properties influencing H-bonding.
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite).
- Waste Disposal : Follow EPA guidelines for amine-containing compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
